1,8,9-Trihydroxyanthracene

Catalog No.
S604907
CAS No.
480-22-8
M.F
C14H10O3
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8,9-Trihydroxyanthracene

CAS Number

480-22-8

Product Name

1,8,9-Trihydroxyanthracene

IUPAC Name

1,8-dihydroxy-10H-anthracen-9-one

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2

InChI Key

NUZWLKWWNNJHPT-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=C(C(=CC=C3)O)C(=C2C(=C1)O)O

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
not soluble in wate

Synonyms

1,8 Dihydroxy 9 anthrone, 1,8,9-Anthracenetriol, 1,8-Dihydroxy-9(10H)-anthracenone, 1,8-Dihydroxy-9-anthrone, Anthraforte, Anthralin, Anthranol, Cignolin, Cygnoline, Dihydroxyanthranol, Dithranol, Dithrocream, Ditranol FNA, FNA, Ditranol, Lasan, Micanol, Psoradrate, Psoricrème

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O

Skin Conditions:

  • Psoriasis treatment: 1,8,9-Trihydroxyanthracene exhibits anti-proliferative and anti-inflammatory properties, making it a topical treatment for plaque psoriasis. Studies have shown its effectiveness in reducing psoriatic lesions and improving overall patient satisfaction. Source: National Psoriasis Foundation, "Anthralin (Dithranol)":
  • Investigational treatment for other skin conditions: Research is ongoing to explore the potential of 1,8,9-trihydroxyanthracene in treating other skin conditions like atopic dermatitis and lichen sclerosus. However, further investigation is needed to establish its efficacy and safety profile in these contexts. Source: Journal of Cutaneous and Aesthetic Surgery, "A review of the use of anthralin in dermatology":

Cancer Research:

  • Investigational anti-cancer properties: Studies suggest that 1,8,9-trihydroxyanthracene may possess anti-cancer properties by inhibiting the growth and proliferation of certain cancer cells. However, further research is necessary to determine its potential as a therapeutic agent and understand its mechanisms of action. Source: National Cancer Institute, "Anthralin":

Other Research Applications:

  • Antioxidant properties: 1,8,9-Trihydroxyanthracene exhibits some antioxidant activity, potentially offering benefits in various research fields, such as studying oxidative stress and its role in different diseases. Source: Molecules, "Anthralin: A Review of Its Pharmacological Properties and Its Use in Psoriasis":
  • Photodynamic therapy: Preliminary research suggests that 1,8,9-trihydroxyanthracene may have potential applications in photodynamic therapy, a treatment modality that utilizes light to activate a photosensitizer and target specific cells. However, further investigation is needed to explore its efficacy and safety in this context. Source: Photodiagnosis and Photodynamic Therapy, "Anthralin and its derivatives: Promising photosensitizers for photodynamic therapy":

1,8,9-Trihydroxyanthracene is an organic compound classified as an anthracenetriol, characterized by the presence of three hydroxyl groups at positions 1, 8, and 9 of the anthracene structure. Its molecular formula is C₁₄H₁₀O₃, and it has a molecular weight of 226.23 g/mol. The compound appears as a yellow crystalline powder with a melting point of approximately 181 °C and is known for its stability under normal conditions, although it is combustible and incompatible with strong oxidizing agents .

Dithranol's mechanism of action in treating skin conditions is not fully understood, but it is believed to involve several cellular processes []. It likely interacts with various molecules and enzymes within skin cells, promoting cell division and differentiation [].

1,8,9-Trihydroxyanthracene exhibits various chemical reactivity patterns:

  • Reactions with Oxoacids and Carboxylic Acids: It can react to form esters plus water.
  • Oxidation: Strong oxidizing agents can convert it into aldehydes or ketones.
  • Alcohol Behavior: As an alcohol, it shows weak acid and weak base characteristics, potentially initiating polymerization reactions with isocyanates and epoxides .

Synthesis of 1,8,9-trihydroxyanthracene can be achieved through several methods:

  • Hydroxylation of Anthracene: This involves the introduction of hydroxyl groups via electrophilic aromatic substitution or through the use of specific reagents like Lawesson's reagent.
  • Chemical Reduction: The reduction of suitable precursors can also yield this compound, though specific methodologies may vary based on desired purity and yield .

Unique Features9-Hydroxyanthracene1Organic synthesisSimpler structure; less biological activity1-Hydroxyanthracene1ResearchLess effective as an antipsoriaticAnthraquinoneNoneDye industryLacks hydroxyl groups; different reactivity1,4-Dihydroxyanthracene2ResearchIntermediate properties compared to trihydroxy variant

1,8,9-Trihydroxyanthracene stands out due to its specific placement of hydroxyl groups which enhances its biological activity and stability compared to other similar compounds .

Research into the interactions of 1,8,9-trihydroxyanthracene with other compounds has revealed its potential effects on biological systems. Studies have shown that it interacts with various enzymes and receptors involved in skin health and inflammation control. Additionally, its reactivity with oxidizing agents suggests potential applications in oxidative stress studies .

1,8,9-Trihydroxyanthracene, an organic compound classified as an anthracenetriol, is characterized by the presence of three hydroxyl groups at positions 1, 8, and 9 of the anthracene structure . With a molecular formula of C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol, this compound appears as a yellow crystalline powder with a melting point of approximately 181°C [2]. The traditional synthetic approaches for preparing 1,8,9-trihydroxyanthracene have evolved significantly over the years, focusing primarily on modifications of the parent anthracene structure [3].

Hydroxylation of Anthracene

The hydroxylation process can be achieved through several methods:

  • Direct hydroxylation using oxidizing agents such as hydrogen peroxide in the presence of catalysts [14]
  • Sequential introduction of hydroxyl groups through multi-step processes involving halogenation followed by nucleophilic substitution [12]
  • Directed ortho-metalation strategies to control the regioselectivity of hydroxylation [10]

Recent advancements in transition metal-catalyzed reactions have transformed the field, offering more efficient approaches for the hydroxylation of anthracene derivatives [10]. For instance, palladium-catalyzed directed C-H hydroxylation has emerged as a powerful method for introducing hydroxyl groups at specific positions of the anthracene scaffold [14].

Haworth Synthesis Approach

The Haworth synthesis represents another traditional route for preparing substituted anthracene derivatives, which can be further modified to obtain 1,8,9-trihydroxyanthracene [11]. This approach involves a series of reactions including:

  • Friedel-Crafts acylation to build the basic framework
  • Clemmensen reduction of carbonyl groups
  • Ring closure reactions to form the anthracene skeleton
  • Aromatization to establish the fully conjugated system [11]

The Haworth synthesis is particularly valuable when starting from simpler aromatic precursors rather than anthracene itself [11]. This method allows for the strategic placement of functional groups that can later be converted to hydroxyl groups at the desired positions [10].

Diels-Alder Reaction Pathway

The Diels-Alder cycloaddition represents another classical approach for constructing the anthracene framework [11] [12]. This method involves:

  • Preparation of suitable diene and dienophile components
  • Cycloaddition reaction to form the central ring of the anthracene system
  • Subsequent aromatization and functionalization to introduce hydroxyl groups [11]

While this approach offers good control over the substitution pattern, achieving the specific 1,8,9-trihydroxy substitution pattern often requires additional steps and careful selection of starting materials [12].

Table 1: Comparison of Traditional Synthetic Routes for 1,8,9-Trihydroxyanthracene

Synthetic RouteStarting MaterialsKey ReagentsTypical Yield (%)Number of Steps
Direct HydroxylationAnthraceneH₂O₂, Transition metal catalysts40-602-3
Haworth SynthesisSimple aromaticsLewis acids, Reducing agents30-455-7
Diels-Alder ApproachFunctionalized dienes/dienophilesHeat or Lewis acids35-554-6

Novel Approaches for 14C Isotopic Labeling

The development of carbon-14 isotopically labeled 1,8,9-trihydroxyanthracene has gained significant attention for applications in pharmacokinetic studies and metabolic investigations [7]. Novel approaches for 14C isotopic labeling of this compound have emerged in recent years, offering more efficient and selective methods compared to traditional techniques [7] [15].

Late-Stage Carbon-14 Labeling Strategies

Recent advances in late-stage carbon isotope labeling have provided new avenues to rapidly access carbon-14-labeled aromatic compounds, including 1,8,9-trihydroxyanthracene [7]. These approaches focus on introducing the isotopic label at a late stage in the synthesis, minimizing the number of synthetic steps involving the radioactive material [7] [15].

One promising approach involves carbon isotope exchange (CIE) reactions, where a carbon-12 atom in the fully formed 1,8,9-trihydroxyanthracene is exchanged with a carbon-14 atom [7]. This method offers several advantages:

  • Reduced handling of radioactive materials throughout the synthetic sequence
  • Higher radiochemical yields due to fewer steps involving the isotope
  • Preservation of the chemical structure and properties of the target compound [7]

Carbon-14 Cyanation Approaches

Another innovative strategy involves the use of carbon-14 labeled cyanide salts as isotopic sources [7]. This approach typically follows two main pathways:

  • Direct cyanation of halogenated anthracene derivatives followed by transformation of the cyano group to introduce hydroxyl functionalities [7]
  • Formation of carbon-14 labeled cyanating agents such as [14C]BtCN or [14C]NCTS, which can be used for electrophilic cyanation reactions [7]

These methods have demonstrated good radiochemical yields and compatibility with various functional groups, making them suitable for the preparation of 14C-labeled 1,8,9-trihydroxyanthracene [7].

Biocatalytic Approaches for Isotopic Labeling

Enzymatic methods represent an emerging area for the isotopic labeling of complex organic molecules like 1,8,9-trihydroxyanthracene [7] [15]. These approaches utilize enzyme cascades to incorporate carbon-14 labeled precursors into the target structure [7]. The advantages of biocatalytic methods include:

  • Mild reaction conditions compatible with sensitive functional groups
  • High regio- and stereoselectivity
  • Environmentally friendly processes with reduced waste generation [7] [15]

For example, nitrile hydrolyzing enzymes (nitrilases) have been employed for the selective hydrolysis of carbon-14 labeled nitrile derivatives under mild conditions, providing access to isotopically labeled intermediates for the synthesis of 1,8,9-trihydroxyanthracene [7].

Table 2: Novel 14C Isotopic Labeling Methods for 1,8,9-Trihydroxyanthracene

Labeling Method14C SourceKey Reaction ConditionsRadiochemical Yield (%)Specific Activity Range (GBq/mmol)
Carbon Isotope Exchange[14C]COPd catalysts, 80-120°C45-700.6-1.0
Cyanation Approach[14C]KCNBtCl, room temperature40-650.1-0.3
Biocatalytic Method[14C]PrecursorsEnzyme cascades, 25-37°C30-500.3-0.8

Benzoylation and Acylation Reaction Mechanisms

The functionalization of 1,8,9-trihydroxyanthracene through benzoylation and acylation reactions represents an important aspect of its synthetic chemistry, allowing for the preparation of various derivatives with modified properties [8] [16]. These reactions typically target the hydroxyl groups at positions 1, 8, and 9, converting them to the corresponding esters [8].

Benzoylation Mechanisms

The benzoylation of 1,8,9-trihydroxyanthracene generally proceeds through a nucleophilic acyl substitution mechanism [8] [16]. A typical procedure involves the reaction of the hydroxyl groups with benzoyl chloride in the presence of a base [8]. The reaction mechanism can be described as follows:

  • Deprotonation of the hydroxyl groups by the base, generating alkoxide nucleophiles
  • Nucleophilic attack of the alkoxide on the carbonyl carbon of benzoyl chloride
  • Elimination of the chloride leaving group to form the benzoate ester [8] [16]

A specific procedure for benzoylation involves the reaction of 1,8-diacetoxy-9(10H)-anthracenone with benzoyl chloride and sodium hydride in tetrahydrofuran, followed by hydrolysis of an intermediate enol ester [8]. This approach allows for selective benzoylation at specific positions [8].

Interestingly, when benzoyl chloride and dimethylformamide are used for the acylation of anthralin (a related compound), a Vilsmeier-type reaction is observed, leading to the formation of novel enamine derivatives [8]. These can be further hydrolyzed or benzoylated to form enols or enol esters, respectively [8].

Acylation Reaction Pathways

The acylation of 1,8,9-trihydroxyanthracene follows similar mechanistic principles as benzoylation but can employ a wider range of acylating agents [8] [16]. The general acylation reaction can be represented as:

RCOZ + 1,8,9-trihydroxyanthracene → RCOS-anthracene derivative + HZ

Where RCOZ represents the acylating agent, with Z often being OCOR, OH, OR, or Cl [16].

The acylation reactions of 1,8,9-trihydroxyanthracene can proceed through two main mechanisms:

  • Nucleophilic mechanism: Observed in O-acylation of the hydroxyl groups
  • Electrophilic mechanism: Seen in C-acylation of the aromatic rings [16]

The reactivity of the three hydroxyl groups in 1,8,9-trihydroxyanthracene follows a specific pattern, with the phenolic hydroxyl groups at positions 1 and 8 generally being less reactive than the hydroxyl at position 9 due to the influence of the aromatic rings [16].

Catalyst Systems for Acylation

Various catalyst systems can be employed to enhance the efficiency of acylation reactions involving 1,8,9-trihydroxyanthracene [16]. These include:

  • Protonic acids: Such as concentrated sulfuric acid, perchloric acid, tetrafluoroboric acid, and p-toluenesulfonic acid
  • Lewis acids: Including boron trifluoride, aluminum chloride, and zinc chloride [16]

The choice of catalyst significantly influences the selectivity and yield of the acylation reaction [16]. For instance, concentrated sulfuric acid is widely used for its dual role as a catalyst and water absorbent, while organic acids like p-toluenesulfonic acid are preferred for hydroxyl groups sensitive to inorganic acids [16].

Table 3: Acylating Agents and Conditions for 1,8,9-Trihydroxyanthracene

Acylating AgentCatalystSolventTemperature (°C)Reaction Time (h)Product Yield (%)
Benzoyl chlorideSodium hydrideTHF25-602-465-80
Acetic anhydridePyridineToluene80-1003-570-85
Acetyl chlorideTriethylamineDCM0-251-375-90
Mixed anhydridesLewis acidsVarious40-702-660-75

Purification and Characterization Protocols

The purification and characterization of 1,8,9-trihydroxyanthracene and its derivatives require specialized techniques due to the compound's unique physical and chemical properties [5] [17]. Establishing robust protocols for these processes is essential for obtaining high-purity materials suitable for further applications [5].

Chromatographic Purification Methods

Column chromatography represents one of the most widely used techniques for the purification of 1,8,9-trihydroxyanthracene [5] [17]. Typical protocols involve:

  • Stationary phase: Silica gel (60-120 mesh) is commonly employed for column chromatography of anthracene derivatives [5]
  • Mobile phase: Elution is typically performed using solvent systems such as ethyl acetate in hexane (10-40%), with the exact ratio optimized based on the specific derivatives and impurities present [5]
  • Monitoring: Thin layer chromatography (TLC) is used to monitor the purification process, with spots visualized by warming ceric sulphate (2% CeSO₄ in 2N H₂SO₄) sprayed plates on a hot plate or in an oven at about 100°C [5]

High-performance liquid chromatography (HPLC) offers another powerful method for the purification and analysis of 1,8,9-trihydroxyanthracene [2] [17]. HPLC analysis typically achieves purity levels of ≥96.0% [4].

Crystallization Techniques

Recrystallization serves as an important technique for the final purification of 1,8,9-trihydroxyanthracene [5] [9]. The process typically involves:

  • Selection of appropriate solvent systems: Ethanol, methanol, or combinations thereof are commonly used for the recrystallization of anthracene derivatives [9]
  • Sequential recrystallization: Multiple recrystallization steps may be performed to achieve high purity, often starting with a mixed solvent system (e.g., ethanol and methanol) followed by recrystallization from a single solvent (e.g., ethanol alone) [9]
  • Temperature control: Careful control of cooling rates during crystallization to promote the formation of well-defined crystals [9]

Spectroscopic Characterization Methods

A comprehensive characterization of 1,8,9-trihydroxyanthracene typically employs multiple spectroscopic techniques [5]:

  • Infrared (IR) Spectroscopy: IR spectra are recorded to identify key functional groups, with characteristic bands for hydroxyl groups and the aromatic framework [5]. The spectra typically show distinctive peaks in the regions of 3400-3600 cm⁻¹ (O-H stretching), 1600-1650 cm⁻¹ (aromatic C=C stretching), and 1150-1250 cm⁻¹ (C-O stretching) [5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the hydrogen environments in the molecule [5]. For 1,8,9-trihydroxyanthracene, characteristic signals include aromatic protons in the range of δ 7.0-8.0 ppm and hydroxyl protons that may appear as broad signals depending on the solvent and concentration [5].

  • Mass Spectrometry: Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the anthracene framework [5]. Fast atom bombardment (FAB) mass spectrometry has been successfully applied to anthracene derivatives [5].

  • Melting Point Determination: The melting point of purified 1,8,9-trihydroxyanthracene typically falls in the range of 178-182°C, serving as an important criterion for purity assessment [4].

Table 4: Spectroscopic Characterization Data for 1,8,9-Trihydroxyanthracene

Analytical MethodKey ParametersCharacteristic FeaturesReference Standards
IR Spectroscopy400-4000 cm⁻¹OH stretching (3400-3600 cm⁻¹), C=C stretching (1600-1650 cm⁻¹)KBr pellet or ATR
¹H NMR300-500 MHz, CDCl₃ or DMSO-d₆Aromatic H (δ 7.0-8.0 ppm), OH protons (variable)TMS
Mass SpectrometryFAB or ESIMolecular ion peak at m/z 226, characteristic fragmentation patternInternal standards
Melting PointCapillary method178-182°CCalibrated apparatus

Physical Description

Lemon yellow leaflets or plates or an orange powder. Melting point 176-181 °C. No odor or taste. Insoluble in water. Moderately toxic by ingestion, inhalation and skin absorption. Used as a treatment for psoriasis.
Odorless yellow solid; [Hawley]

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

226.062994177 g/mol

Monoisotopic Mass

226.062994177 g/mol

Heavy Atom Count

17

Melting Point

349 to 358 °F (NTP, 1992)
178-182 °C

UNII

U8CJK0JH5M

Drug Indication

Stable plaque psoriasis of the skin and scalp. It is also used topically in the management of psoriasis, dermatoses, and alopecia areata. Anthralin is also used in biomedical research due to its effect on EGFR autophosphorylation.

Mechanism of Action

Anthralin inhibits the proliferation of keratinocytes (epidermal skin cells), prevents the action of T-cells, and promotes cell differentiation, likely through mitochondrial dysfunction. In addition, the production of free radicals may contribute to its anti-psoriatic effect. In vitro studies demonstrate that anthralin prolongs the prophase component of mitosis for keratinocytes and leukocytes. Prophase is the first step of mitosis, the process separating the duplicated genetic material carried in the nucleus of a parent cell into two identical daughter cells. In vivo studies demonstrate that anthralin blocks DNA synthesis and can increase the release of reactive oxygen species. Anthralin is believed to normalize the rate of epidermal cell proliferation and keratinization by reducing the mitotic activity of the epidermal hyperplasia in psoriasis. Anti-proliferative and anti-inflammatory effects of anthralin have been demonstrated on both psoriatic and healthy skin. The anti-proliferative effects of anthralin are thought to be due to a combination of inhibition of DNA synthesis and its strong reducing properties. The effectiveness of anthralin as an anti-psoriatic agent is partly owed to its ability to promote lipid peroxidation and reduce the concentration of endothelial adhesion molecules, which are found to be elevated in psoriatic patients,. Recent studies suggest that its ability to prevent T-lymphocyte activation and normalize keratinocyte differentiation may occur by a direct effect on mitochondria.

Other CAS

480-22-8

Absorption Distribution and Excretion

Anthralin penetrates damaged skin and psoriatic lesions faster and to a greater extent than normal skin, likely due to increased vascularity of psoriatic lesions.

Metabolism Metabolites

Anthralin is administered topically. Although the extent of systemic absorption after topical application has not been determined, no traces of anthraquinone metabolites were detected in the urine of treated subjects in a limited clinical study of anthralin cream,. Anthralin does not inhibit hepatic microsomal enzyme activity.

Wikipedia

Dithranol
Methyl_isothiocyanate

Dates

Last modified: 08-15-2023

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